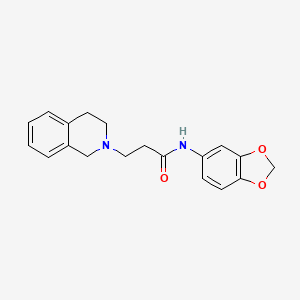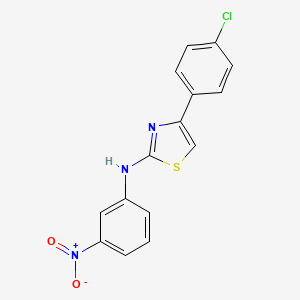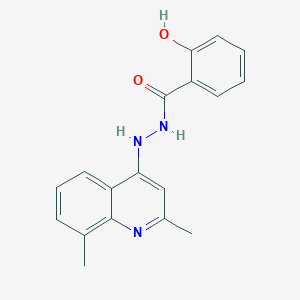
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea, also known as BTT, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTT is a member of the thiourea family of compounds, which are known to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can reduce inflammation and tumor growth in animal models of cancer and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which can help researchers to better understand the mechanisms of various biological processes. However, one limitation of using N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea. One area of research is the development of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and toxicity of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea in vivo, which can help to determine its potential use as a therapeutic agent. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea can be used as a tool to study the mechanisms of various biological processes, which can lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea involves the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a thiourea catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The purity of the product can be confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, HIV, and hepatitis C. N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)thiourea has also been used as a tool in scientific research to study the mechanisms of various biological processes.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c18-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)17-8-16-11/h1-6H,7-8H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNSLVXQWCVTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)


![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)

![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)

![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)
![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)